molecular formula C16H16N2O5 B2490481 3-Nitro-o-benzyl-l-tyrosine CAS No. 5105-98-6

3-Nitro-o-benzyl-l-tyrosine

Cat. No.: B2490481
CAS No.: 5105-98-6
M. Wt: 316.313
InChI Key: JYRZDPZGZUXTGB-ZDUSSCGKSA-N
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Description

Biochemical Mechanisms of Tyrosine Nitration in Vitro Studies

In laboratory settings, the nitration of tyrosine is primarily achieved through the action of potent nitrating agents. The most biologically relevant of these is peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the rapid reaction between nitric oxide (•NO) and superoxide (B77818) radicals. acs.orgnih.gov However, the direct reaction between tyrosine and peroxynitrite is not the sole mechanism. Current evidence strongly indicates that protein tyrosine nitration is a free-radical-mediated process. nih.gov

Key mechanisms studied in vitro involve:

Peroxynitrite-Derived Radicals: Peroxynitrite can decompose to form highly reactive radical species, such as nitrogen dioxide (•NO2) and hydroxyl radical (•OH), which then participate in the nitration of tyrosine. nih.gov

Tyrosyl Radical Intermediate: A central feature of the nitration process is the formation of a tyrosyl radical (Tyr•). This intermediate can be generated through one-electron oxidation by various species, including peroxynitrite-derived radicals or enzymatic systems. The tyrosyl radical then reacts with nitrogen dioxide (•NO2) to yield 3-nitrotyrosine (B3424624). acs.orgnih.gov

Peroxidase-Mediated Nitration: Heme-containing peroxidases can catalyze the oxidation of nitrite (B80452) (NO₂⁻) in the presence of hydrogen peroxide (H₂O₂) to generate nitrating species, providing a peroxynitrite-independent pathway for tyrosine nitration. nih.gov

The choice of nitrating agent and reaction conditions in vitro allows researchers to mimic physiological environments and study the specific effects of nitration on protein behavior. researchgate.net

Table 1. Common In Vitro Nitrating Agents and Their Characteristics
Nitrating AgentPrecursors/FormationKey Reactive SpeciesRelevance
Peroxynitrite (ONOO⁻)Nitric Oxide (•NO) + Superoxide (O₂⁻•)ONOO⁻, •NO₂, •OHConsidered a primary biological nitrating agent. acs.orgnih.gov
Tetranitromethane (TNM)Commercially available reagentC(NO₂)₄Used in early studies; can generate 3-nitrosotyrosine (B12573750) as a stable intermediate. bmbreports.org
Myeloperoxidase/H₂O₂/NitriteEnzymatic reaction•NO₂A physiologically relevant peroxynitrite-independent pathway. nih.gov

Challenges and Significance of Investigating Nitrated Peptides and Proteins

Investigating tyrosine nitration is significant as it serves as a biomarker for nitroxidative stress and is implicated in the pathology of numerous diseases. bmbreports.orgnih.gov The modification can alter a protein's structure, catalytic activity, and signaling functions by introducing a bulky, electron-withdrawing group and lowering the pKa of the tyrosine's hydroxyl group from approximately 10.1 to 7.2. bmbreports.org This pKa shift results in a net negative charge at physiological pH, which can disrupt local protein structure and interactions. bmbreports.org

Despite its importance, the study of nitrated proteins is fraught with challenges:

Low Abundance: Tyrosine nitration is often a low-level modification within biological samples, making detection and characterization difficult. nih.gov

Analytical Complexity: Identifying nitrated proteins and the specific sites of modification using mass spectrometry-based proteomics is challenging. The modification can be labile, and the resulting data requires careful interpretation. nih.govfrontiersin.org

Lack of Specificity: In vitro nitration methods can sometimes lack the specificity seen in vivo, potentially modifying residues that are not physiologically relevant. frontiersin.org This highlights the need for precise tools, like synthetic peptides, to study the effects of site-specific nitration.

Overcoming these challenges is crucial for understanding the precise role of tyrosine nitration in health and disease, with proteomic approaches being key to identifying protein targets and their functional alterations. nih.govpnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRZDPZGZUXTGB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro O Benzyl L Tyrosine and Its Derivatives

Chemical Synthesis Pathways of O-Benzyl-Protected Nitrotyrosine

The creation of O-benzyl-protected nitrotyrosine from the starting material, L-tyrosine, is a multi-step process that first involves the protection of the reactive phenolic hydroxyl group, followed by the introduction of a nitro group onto the aromatic ring.

Protecting the phenolic hydroxyl group of tyrosine is essential to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The benzyl (B1604629) group (Bzl) is a common protecting group used for this purpose. creative-peptides.com

Several strategies exist for the benzylation of tyrosine's side chain:

Williamson Ether Synthesis: A common method involves the reaction of N-protected tyrosine with benzyl bromide in the presence of a base.

Copper Complex Formation: One specific method involves the benzylation of L-tyrosine through the formation of a copper complex under alkaline pH conditions. mtu.edu This approach can facilitate the selective protection of the phenolic hydroxyl group.

Halogenated Benzyl Derivatives: The standard O-benzyl group is susceptible to cleavage by strong acids, which can be problematic during multi-step solid-phase peptide synthesis (SPPS). thieme-connect.de To enhance stability, halogenated benzyl derivatives have been developed. For instance, the 2,6-dichlorobenzyl group is significantly more stable to acidic conditions than the unsubstituted benzyl group. thieme-connect.de

Photolabile Protecting Groups: An alternative strategy employs photolabile groups like the ortho-nitrobenzyl (ONBzl) group, which can be removed under mild photolytic conditions, offering an orthogonal deprotection strategy. nih.gov

Protection Strategy Reagent Example Key Characteristics Reference(s)
Copper-Complex MediatedBenzyl BromideSelective protection under alkaline pH. mtu.edu
Acid-Stable Derivatives2,6-Dichlorobenzyl BromideIncreased stability to acid cleavage compared to standard benzyl group. thieme-connect.de
Photolabile Protectiono-Nitrobenzyl BromideCleaved by UV light, offering mild and orthogonal deprotection. nih.gov

Once the phenolic hydroxyl group is protected by a benzyl ether, the nitro group can be introduced onto the tyrosine aromatic ring at the position ortho to the hydroxyl group (position 3). This modification mimics a post-translational modification associated with oxidative stress. nih.gov

The nitration is typically achieved using a suitable nitrating agent. A common reagent used for this purpose is peroxynitrite, which can effectively nitrate (B79036) the tyrosine ring. nih.gov The synthesis of peptides containing 3-nitrotyrosine (B3424624) often utilizes the pre-synthesized building block, Fmoc-3-nitro-O-benzyl-L-tyrosine (Fmoc-Nit(Bn)-OH), to avoid potential side reactions, such as the formation of 3,3'-dityrosine, which can occur during peptide synthesis if unprotected nitrotyrosine is used. researchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthesis of 3-Nitro-o-benzyl-L-tyrosine is crucial for obtaining high yields of a pure product suitable for demanding applications like solid-phase peptide synthesis (SPPS). Optimization involves refining reaction conditions and purification methods.

Research has shown that the benzyl protecting group on a nitrotyrosine residue is significantly more labile to acid than a benzyl group on an unprotected tyrosine. nih.gov This increased acid sensitivity is a critical finding, as it allows for the selective removal of the benzyl group from nitrotyrosine under conditions that leave other benzyl-protected residues, like O-benzyl-tyrosine, intact. This property can be exploited in complex peptide synthesis strategies. nih.gov The rate of cleavage with approximately 80% trifluoroacetic acid (TFA) is over 2,000,000 times faster for Fmoc-Nit(Bn)-OH compared to Fmoc-Tyr(Bzl)-OH. nih.gov

Optimization strategies include:

Reaction Condition Tuning: Adjusting parameters such as temperature, reaction time, and the stoichiometry of reagents can significantly improve yield and minimize side-product formation. acs.org

Use of Pre-formed Building Blocks: For applications like SPPS, using a fully protected and purified building block like Fmoc-Nit(Bn)-OH is a key optimization. nih.govresearchgate.net This approach streamlines the synthesis of nitrotyrosine-containing peptides and enhances the purity of the final product by avoiding problematic on-resin modifications. researchgate.net

Purification Techniques: Efficient purification is essential for removing unreacted starting materials and side products. Common methods include recrystallization and column chromatography. mtu.edursc.org

Analytical Purity Assessment: The purity of the final compound is typically assessed using methods like HPLC and NMR spectroscopy to ensure the absence of impurities before its use in further research. nih.gov

Application of 3 Nitro O Benzyl L Tyrosine in Peptide and Protein Chemistry

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids on a solid support. peptide.com The use of specialized building blocks, such as derivatives of 3-nitro-o-benzyl-L-tyrosine, has significantly expanded the capabilities of this technique.

Incorporation of Fmoc-3-Nitro-o-benzyl-L-Tyrosine (Fmoc-Nit(Bn)-OH) as a Building Block

The Nα-Fmoc protected form of O-benzyl-3-nitro-L-tyrosine, known as Fmoc-Nit(Bn)-OH, has been identified as a highly effective building block for the synthesis of peptides containing 3-nitrotyrosine (B3424624) (Nit) residues via the Fmoc/tBu strategy. nih.gov This approach is particularly advantageous for the synthesis of peptides that contain multiple nitrotyrosine residues. nih.gov The benzyl (B1604629) group serves as a robust protecting group for the phenolic hydroxyl of the nitrotyrosine side chain during the iterative steps of peptide elongation. nih.gov

The incorporation of Fmoc-Nit(Bn)-OH follows standard SPPS protocols, where the carboxylic acid of the amino acid is activated to facilitate the formation of a peptide bond with the free amine of the growing peptide chain, which is anchored to a solid resin. nih.gov The stability of the Fmoc group to acidic conditions and its lability to basic conditions, such as piperidine (B6355638), allows for the selective deprotection of the N-terminus before the next coupling cycle. chempep.com

Methodological Refinements for Efficient Nitrotyrosine Incorporation in Peptides

While the incorporation of nitrotyrosine into peptides is valuable, it can present challenges such as potential side reactions and reduced coupling efficiency. nih.gov To address these issues, several methodological refinements have been developed.

One significant challenge is that the nitrotyrosine phenolate, if unprotected, can lead to a substantial number of side products during amide coupling. nih.gov While Fmoc-3-nitro-L-tyrosine without side-chain protection is commercially available and has been used in peptide synthesis, protecting the phenolic hydroxyl group is often preferred to ensure higher purity of the final peptide. nih.govnih.gov

A notable refinement is the in situ protection of the nitrotyrosine side chain. For instance, after coupling commercially available Fmoc-3-nitrotyrosine, the phenolic hydroxyl can be protected as a silyl (B83357) ether using tert-butyldimethylsilyl chloride (TBSCl). nih.gov This silyl protecting group is stable during subsequent peptide synthesis steps but is cleanly removed during the final trifluoroacetic acid (TFA) cleavage from the resin. nih.gov This approach offers a practical alternative to synthesizing a pre-protected building block and has been shown to result in higher yields compared to other methods. nih.gov

The choice of coupling reagents and conditions is also critical for optimizing the incorporation of nitrotyrosine and minimizing side reactions like racemization. creative-peptides.comgyrosproteintechnologies.com For hindered amino acids or difficult sequences, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed to drive the reaction to completion. chempep.comcreative-peptides.com

Refinement StrategyDescriptionKey Advantages
In situ Silyl Protection The phenolic hydroxyl of nitrotyrosine is protected with a silyl group (e.g., TBS) after its incorporation into the peptide chain.Utilizes commercially available unprotected Fmoc-3-nitrotyrosine; can lead to higher peptide yields. nih.gov
Optimized Coupling Reagents Use of highly efficient coupling reagents like HATU or HCTU.Improves coupling efficiency, reduces by-product formation, and can minimize racemization. creative-peptides.com
Rational Protecting Group Selection Employing appropriate protecting groups for different functional groups to prevent non-specific reactions.Reduces side reactions and improves the purity of the final peptide. creative-peptides.com

Cleavage Mechanisms of the O-Benzyl Protecting Group from Peptides

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the removal of all side-chain protecting groups. The O-benzyl group on the nitrotyrosine residue is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.govnih.gov

Research has shown that the benzyl group is significantly more labile to acidolysis when attached to a nitrotyrosine residue compared to an unprotected tyrosine. The cleavage of the benzyl group from Fmoc-Nit(Bn)-OH with approximately 80% TFA proceeds via a pseudo-first order mechanism. nih.govrsc.org A corrected study reported that the rate of cleavage of the benzyl group from Nit(Bn) is approximately 670 times faster than that from Tyr(Bn). iris-biotech.de This rapid removal is a key advantage, allowing for efficient deprotection under standard cleavage conditions. nih.gov

The mechanism of acidolytic cleavage involves the protonation of the ether oxygen, followed by the departure of the benzyl group as a stable benzyl cation. To prevent this cation from reacting with sensitive residues in the peptide, such as tryptophan or methionine, "scavengers" are added to the cleavage cocktail. acs.orgnih.gov Pentamethylbenzene has been shown to be an effective scavenger that can promote the removal of the benzyl group by trapping the benzyl cation. nih.gov

A potential side reaction during the acid-catalyzed deprotection of O-benzyltyrosine is the O to C migration of the benzyl group, leading to the formation of 3-benzyltyrosine residues. acs.org However, the rapid cleavage from the electron-withdrawing nitrotyrosine likely minimizes this side reaction. The standard cleavage cocktail for peptides containing nitrotyrosine often consists of TFA mixed with scavengers like water, ethanedithiol (EDT), and thioanisole. nih.gov

Solution-Phase Peptide Synthesis Approaches Utilizing O-Benzyl-L-Tyrosine Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for sequences that are challenging to synthesize on a solid support. bachem.compeptide.com In this approach, protected amino acids are coupled sequentially in a suitable solvent, and the intermediate products are isolated and purified after each step.

O-benzyl-L-tyrosine and its N-terminally protected derivatives (e.g., with Boc or Z groups) are commonly used building blocks in solution-phase synthesis. researchgate.netnih.gov The benzyl group provides stable protection for the tyrosine hydroxyl group throughout the synthesis.

One innovative approach in solution-phase synthesis is the "Group-Assisted Purification (GAP)" chemistry. This strategy avoids traditional purification methods like chromatography and recrystallization. researchgate.net In one application of this method, a phosphoryl group attached to an N,N'-di-phenyl-1,2-ethyldiamino auxiliary was used to protect the hydroxyl group of a tyrosine benzyl ester. researchgate.net After peptide coupling reactions, the pure products are obtained by simple washing with non-polar solvents, and the auxiliary can be recovered and reused. researchgate.net

The synthesis of the bioactive peptide biphalin (B1667298), a dimeric analog of enkephalin, serves as a notable example where solution-phase synthesis is necessary due to its unique structure. bachem.com The synthesis involves the coupling of two tetra-amino acid fragments (Tyr-D-Ala-Gly-Phe-), which can be prepared using O-benzyl-L-tyrosine as the starting material for the tyrosine residue.

Synthesis ApproachKey FeaturesExample Application
Classical Solution-Phase Synthesis Stepwise coupling of protected amino acids in solution with purification of intermediates.Synthesis of short peptides and peptide fragments. nih.gov
Group-Assisted Purification (GAP) Utilizes a purification-assisting group to simplify product isolation, avoiding chromatography.Synthesis of biphalin precursors. researchgate.net
Fragment Condensation Coupling of pre-synthesized peptide fragments in solution.Synthesis of complex peptides like biphalin. bachem.com

Genetic Code Expansion and Unnatural Amino Acid Incorporation in Proteins

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) with novel chemical properties into proteins in living cells. creative-peptides.comresearchgate.net This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not interfere with the host cell's translational machinery. researchgate.netnih.gov

Site-Specific Incorporation of Photocaged O-(2-nitrobenzyl)-L-Tyrosine (oNBTyr)

O-(2-nitrobenzyl)-L-Tyrosine (oNBTyr), also referred to as NBY, is a photocaged derivative of tyrosine that can be genetically encoded into proteins. nih.goviris-biotech.de The 2-nitrobenzyl group renders the tyrosine side chain inactive. Upon irradiation with UV light (typically around 365 nm), the nitrobenzyl group is cleaved, regenerating the natural tyrosine residue. nih.govnih.gov This "on switch" provides spatiotemporal control over protein function. nih.govresearchgate.net

The site-specific incorporation of oNBTyr is made possible by an evolved orthogonal tRNA/aminoacyl-tRNA synthetase pair. iris-biotech.debiorxiv.org For example, a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) has been engineered to specifically recognize and charge oNBTyr onto its cognate tRNA, which is designed to recognize a unique codon, typically the amber stop codon (UAG), in the mRNA sequence. iris-biotech.deresearchgate.net

This technology has been successfully used to incorporate oNBTyr into various proteins in both E. coli and human cells. nih.goviris-biotech.de For instance, oNBTyr was incorporated into the thioesterase domain of human fatty acid synthase (FAS-TE). iris-biotech.de Subsequent UV cleavage of the nitrobenzyl group restored the natural tyrosine residue and re-established ligand binding, demonstrating the precise control afforded by this method. iris-biotech.de The efficiency of incorporation can be improved by including an inducible copy of the specific aminoacyl-tRNA synthetase gene on the expression plasmid. biorxiv.org

The ability to control protein activity with light has numerous applications in studying cellular processes, such as signaling pathways and protein-protein interactions, with high precision. researchgate.net

ComponentRole in oNBTyr Incorporation
O-(2-nitrobenzyl)-L-Tyrosine (oNBTyr) The photocaged, inactive form of tyrosine that is incorporated into the protein. nih.gov
Orthogonal Aminoacyl-tRNA Synthetase An engineered enzyme that specifically recognizes oNBTyr and attaches it to the orthogonal tRNA. researchgate.net
Orthogonal tRNA A tRNA that is not recognized by endogenous synthetases and is engineered to read through a unique codon (e.g., UAG). creative-peptides.com
UV Light (e.g., 365 nm) The external trigger that cleaves the nitrobenzyl group, restoring the active tyrosine residue. nih.gov

Engineering Ribosomes for Unnatural Amino Acid Integration

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in chemical biology, enabling the introduction of novel chemical functionalities. This process primarily relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase and its cognate tRNA, which repurposes a stop codon, typically the amber codon (UAG), to encode the UAA. While the evolution of the synthetase/tRNA pair is crucial, the ribosome itself can present a bottleneck, particularly for UAAs with bulky or non-canonical structures like this compound. Consequently, engineering the ribosome has emerged as a key strategy to enhance the efficiency and fidelity of UAA incorporation.

The central challenge in integrating bulky UAAs lies within the ribosome's peptidyl transferase center (PTC), located in the large ribosomal subunit's 23S rRNA. The PTC is a highly conserved region responsible for catalyzing peptide bond formation. Its intricate structure is optimized for the 20 canonical amino acids, and substrates that deviate significantly in size or shape can be poorly accommodated, leading to slow and inefficient protein synthesis.

To overcome these limitations, researchers have employed directed evolution and site-directed mutagenesis to create "specialized" or "orthogonal" ribosomes with improved capabilities for UAA integration. These engineered ribosomes can exhibit enhanced affinity for the UAA-charged tRNA and/or a more accommodating PTC.

One successful approach involves creating orthogonal ribosome-mRNA pairs. In this system, a modified ribosome with an altered anti-Shine-Dalgarno sequence in its 16S rRNA preferentially translates a corresponding orthogonal mRNA containing a modified Shine-Dalgarno sequence. This creates a parallel protein synthesis pathway within the cell, allowing the engineered ribosome to be exclusively dedicated to producing the UAA-containing protein without interfering with the synthesis of essential host proteins. This strategy not only improves the efficiency of UAA incorporation but also minimizes the potential toxicity of the engineered ribosome to the host cell.

Furthermore, the evolution of ribosomes capable of decoding quadruplet codons has expanded the genetic code, providing "blank" codons that can be uniquely assigned to specific UAAs. This avoids the competition with release factors that occurs when repurposing stop codons and allows for the simultaneous incorporation of multiple different UAAs into a single protein.

While specific ribosomal mutations that directly enhance the incorporation of this compound are not yet extensively documented in publicly available research, the principles derived from studies with other bulky and photocaged amino acids are highly applicable. Research in this area is dynamic, with ongoing efforts to elucidate the precise structural basis for the ribosome's accommodation of various UAAs. This knowledge will undoubtedly pave the way for the rational design of next-generation ribosomes tailored for the efficient synthesis of proteins containing this compound and other valuable non-canonical amino acids.

Research Findings on Ribosome Engineering for Unnatural Amino Acid Incorporation

Research AreaKey FindingsImpact on UAA Incorporation
Orthogonal Ribosome-mRNA Systems Creation of ribosomes with altered 16S rRNA that specifically translate orthogonal mRNAs.Sequesters the engineered ribosome to synthesize only the UAA-containing protein, improving efficiency and reducing cellular burden.
Peptidyl Transferase Center (PTC) Mutagenesis Mutations in the 23S rRNA of the PTC can increase the accommodation of bulky or non-canonical amino acids.Directly addresses the steric hindrance that can limit the incorporation of large UAAs like this compound.
Directed Evolution of Ribosomes Evolved ribosomes (e.g., Ribo-Q) demonstrate enhanced ability to decode quadruplet codons.Provides "blank" codons for UAAs, avoiding competition with release factors at stop codons and enabling multi-UAA incorporation.
Structural Analysis of UAA-Ribosome Complexes High-resolution structures provide insights into how UAAs are accommodated in the PTC.Informs the rational design of ribosomal mutations to further improve UAA incorporation efficiency and fidelity.

Biochemical and Mechanistic Investigations Utilizing 3 Nitro L Tyrosine Derivatives

Research into Protein Tyrosine Nitration Effects on Macromolecular Function

The incorporation of a nitro group into tyrosine residues provides a powerful method for probing the relationship between protein structure and function. This modification acts as a localized perturbation, allowing researchers to investigate its effects on the intricate architecture and dynamic behavior of macromolecules.

The nitration of tyrosine significantly alters its chemical properties, which can lead to substantial changes in protein conformation and dynamics. The pKa of the phenolic hydroxyl group drops from approximately 10.1 in tyrosine to about 7.2 in 3-nitrotyrosine (B3424624). bmbreports.org This shift means that at a physiological pH, a significant portion of nitrated tyrosine residues will exist in the negatively charged phenolate form, introducing a new charge into the local microenvironment. nih.govbmbreports.org

PropertyTyrosine3-NitrotyrosineImpact on Protein StructureReference
Phenolic pKa~10.1~7.2Introduces a negative charge at physiological pH, altering local electrostatics. bmbreports.org
Redox Potential (E°')Lower200–300 mV more positiveAlters intramolecular electron transfer processes. nih.govportlandpress.com
Size/VolumeStandardBulky nitro group addedCan create local steric restrictions and hinder interactions. nih.gov
HydrophobicitypH-dependentMore hydrophobic at low pH, more polar at high pHCan affect protein folding and stability. researchgate.net

Derivatives like 3-nitrotyrosine are effectively used to map the structural details of binding sites where proteins interact with ligands or other proteins. nih.govnih.gov By strategically replacing a native tyrosine with a nitrated analog within a ligand or a protein, researchers can probe the environment of the binding interface. nih.gov

A key aspect is the change in the absorption spectrum of 3-nitrotyrosine upon binding. For example, in studies of the hirudin-thrombin complex, the absorption spectrum of the nitrotyrosine-containing hirudin analog changed upon binding to thrombin. nih.govnih.gov This change indicated that the phenate moiety of the free nitrotyrosine became protonated upon entering the binding interface of the enzyme. nih.gov Such spectral shifts provide valuable information about the polarity and protonation state of the binding pocket, helping to uncover subtle structural features and the nature of the molecular interactions, such as hydrogen bonding, at the ligand-protein interface. nih.gov This approach allows for the detection of protein-protein interactions with high sensitivity, often in the low nanomolar range. nih.gov

Enzyme-Substrate and Protein-Ligand Interaction Studies in Vitro

The unique spectroscopic properties of 3-nitrotyrosine make it an exceptional probe for in vitro studies of molecular interactions and enzymatic reactions. Its ability to act as an energy acceptor and its distinct absorbance characteristics allow for detailed mechanistic analyses.

3-Nitrotyrosine (NT) is a highly effective spectroscopic probe, particularly in Förster Resonance Energy Transfer (FRET) studies. researchgate.netnih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules. Several properties of NT make it an ideal FRET acceptor:

It is essentially nonfluorescent. nih.govnih.gov

It absorbs light in the 300-450 nm wavelength range, which significantly overlaps with the fluorescence emission spectra of endogenous fluorophores like tryptophan (Trp) and tyrosine (Tyr). researchgate.netnih.govnih.gov

The Förster distance (the distance at which FRET efficiency is 50%) between tryptophan and NT can be as large as 26 Å, making it suitable for measuring distances on a molecular scale. nih.gov

In a classic example, researchers synthesized an analog of the thrombin inhibitor hirudin, replacing a native tyrosine with 3-nitrotyrosine. nih.govnih.gov Upon binding of this analog to thrombin, the intrinsic fluorescence of thrombin's tryptophan residues was reduced by approximately 50%. researchgate.netnih.gov This quenching was due to the efficient energy transfer from the excited tryptophan donors in the enzyme to the nitrotyrosine acceptor in the bound inhibitor. nih.gov This method not only confirms the binding event but also allows for the calculation of reliable dissociation constants (Kd) for the enzyme-inhibitor complex. nih.govnih.gov

System StudiedTechniqueKey FindingReference
Hirudin-Thrombin InteractionFRET and UV/Vis Absorption SpectroscopyThrombin's Trp fluorescence was reduced by ~50% upon binding to a nitrotyrosine-containing hirudin analog. nih.govnih.gov
Hirudin-Thrombin InteractionUV/Vis Absorption SpectroscopyThe phenate form of free nitrotyrosine becomes protonated (phenol form) in the thrombin-bound state. nih.gov
General Protein-Ligand InteractionsFRETNitrotyrosine acts as an effective FRET quencher when a nearby fluorescent residue (Trp, Tyr) serves as the donor. researchgate.net

The introduction of a nitro group can be used to study the mechanisms of enzyme catalysis and inhibition. squarespace.comresearchgate.net Since the properties of the tyrosine side chain are altered, replacing a critical tyrosine in an enzyme's active site with 3-nitrotyrosine can reveal its role in the catalytic cycle. The addition of the electron-withdrawing nitro group makes the one-electron oxidation of 3-nitrotyrosine to its corresponding radical more difficult, increasing its reduction potential by 200–300 mV compared to native tyrosine. portlandpress.com If an enzyme's mechanism relies on the formation of a tyrosyl radical for catalysis, nitration of that residue can lead to a significant loss of activity, as the enzyme may no longer be able to perform the necessary oxidation step. portlandpress.com

Furthermore, 3-nitrotyrosine and its derivatives can act as inhibitors. In studies of tyrosine oxidation and nitration by peroxidase/H2O2 systems, nitroxide compounds were shown to catalytically inhibit these processes by scavenging the intermediate tyrosyl radicals. nih.gov This demonstrates how compounds that interfere with tyrosine radical formation can serve as effective inhibitors. The product of an enzymatic reaction can itself act as an inhibitor, a phenomenon known as product inhibition. mdpi.com Given the structural similarity of 3-nitrotyrosine to tyrosine, it can be investigated as a potential inhibitor for enzymes that process tyrosine, providing insights into the specificity and tolerance of their active sites.

Studies on Tyrosine Metabolism and Post-Translational Modification Pathways

Tyrosine undergoes a variety of post-translational modifications (PTMs), including phosphorylation, sulfation, and nitration, each playing a crucial role in cellular processes. researchgate.netacs.org Tyrosine nitration is a stable PTM that results from reactions with reactive nitrogen species, such as peroxynitrite, which is formed from the reaction of nitric oxide with superoxide (B77818) radicals. portlandpress.comresearchgate.netnih.gov

While often viewed as a marker of cellular damage, there is evidence that 3-nitrotyrosine can be metabolized. Studies have shown that free 3-nitrotyrosine can be transported into cells via amino acid transporters. nih.gov For example, in dopaminergic PC12 cells, 3-nitrotyrosine is transported by both the L-aromatic amino acid transporter and the dopamine transporter. nih.gov Once inside the cell, it can be a substrate for enzymes. In PC12 cells, 3-nitrotyrosine is metabolized by the sequential action of aromatic amino acid decarboxylase and monoamine oxidase. nih.gov It can also be incorporated into the C-terminus of α-tubulin by the enzyme tyrosine tubulin ligase. nih.gov These findings indicate that 3-nitrotyrosine is not merely an inert biomarker but can enter metabolic pathways, potentially leading to further downstream biological effects and contributing to the cellular response to nitroxidative stress. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Nitro L Tyrosine and Its Peptidic Forms

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of protein nitration. nih.gov Its high sensitivity and ability to provide detailed structural information allow for the precise identification of modification sites and quantification of nitrated species.

High-Resolution Identification of Nitration Sites in Proteins (Top-Down MS/MS)

Top-down mass spectrometry analyzes intact proteins, providing a global view of PTMs and their combinations, which is often lost in bottom-up (peptide-based) approaches. When applied to nitrated proteins, high-resolution MS/MS methods, particularly those using Fourier transform ion cyclotron resonance (FT-ICR), can precisely locate the modified tyrosine residue(s). nih.gov This technique involves introducing the intact protein ion into the mass spectrometer, isolating it, and then fragmenting it to generate a series of product ions. By analyzing the mass-to-charge ratios of these fragments, the protein sequence can be mapped, and the position of the 45 Da mass shift corresponding to nitration (addition of an NO2 group) can be pinpointed. core.ac.uk Top-down analysis is particularly valuable when multiple potential nitration sites exist, as it can distinguish between different proteoforms. nih.gov

Comparative Analysis of Fragmentation Techniques (e.g., ECD, CID, IRMPD) for Nitrotyrosine Detection

The choice of fragmentation technique in MS/MS is critical for successfully characterizing nitrated proteins. The most common methods include Collision-Induced Dissociation (CID), Infrared Multiphoton Dissociation (IRMPD), and Electron Capture Dissociation (ECD). nih.gov

Collision-Induced Dissociation (CID) and Infrared Multiphoton Dissociation (IRMPD) are "slow-heating" or threshold fragmentation methods that cleave the weakest chemical bonds, typically the peptide backbone's amide bonds, producing b- and y-type fragment ions. core.ac.uk For nitrated proteins, CID and IRMPD have been shown to produce more cleavages in the vicinity of the nitration site, which can be beneficial for localizing the modification. nih.gov The presence of the nitro group does not significantly affect CID efficiency. acs.org

Electron Capture Dissociation (ECD) is a non-ergodic fragmentation method that involves the capture of a low-energy electron by a multiply charged precursor ion. core.ac.uk This process induces rapid cleavage of the N-Cα bond of the protein backbone, generating c- and z-type fragment ions. core.ac.uk A major advantage of ECD is its ability to preserve labile PTMs that are often lost during CID or IRMPD. nih.gov However, studies have shown that for doubly charged nitrated peptides, the high electron affinity of the nitro group can inhibit ECD fragmentation. nih.govacs.org Despite this, for multiply charged intact protein ions, ECD can generate a greater total number of fragments than CID or IRMPD, providing extensive sequence coverage, even if specific cleavages near the nitration site are less frequent. nih.gov

Table 1: Comparison of Fragmentation Techniques for Nitrotyrosine Analysis
TechniqueFragmentation MechanismPrimary Fragment IonsAdvantages for Nitrotyrosine AnalysisLimitations for Nitrotyrosine Analysis
CID (Collision-Induced Dissociation)Slow-heating; collision with inert gasb, yProduces cleavages near the nitration site nih.gov; efficiency is unaffected by nitration. acs.orgCan lead to the loss of the labile nitro group in some cases. nih.gov
IRMPD (Infrared Multiphoton Dissociation)Slow-heating; absorption of infrared photonsb, yEffective at producing fragments around the modification site. nih.govSimilar to CID, can cause loss of labile PTMs. core.ac.uk
ECD (Electron Capture Dissociation)Non-ergodic; electron capture by multiply charged ionsc, zPreserves the labile nitro group on fragments nih.gov; provides more extensive backbone cleavage. core.ac.ukInhibited by the nitro group in lower charge state peptides nih.govacs.org; may produce fewer cleavages near the nitration site. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

For the quantitative analysis of 3-nitrotyrosine (B3424624), particularly in complex biological matrices like plasma and urine, chromatography-based MS methods are preferred due to their high sensitivity and specificity. nih.govipp.pt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying free 3-NT in biological fluids. nih.gov The method typically involves protein precipitation followed by direct injection into a liquid chromatography system coupled to a tandem mass spectrometer. researchgate.net This approach avoids the need for derivatization. nih.gov Validation of LC-MS/MS methods has demonstrated high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. nih.govnih.gov The accuracy and precision of these methods are generally high, making them suitable for clinical and research applications. nih.govnih.gov LC-MS/MS can also be used for targeted analysis of nitrated peptides from protein digests to quantify site-specific nitration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) offers even higher sensitivity for 3-NT quantification but requires a more extensive sample preparation process. ipp.ptresearchgate.net Because 3-NT is not volatile, it must first be chemically derivatized to increase its volatility and thermal stability before analysis by GC-MS. nih.gov This derivatization is a time-consuming step. ipp.pt Despite the complex sample preparation, GC-MS methods are highly selective and sensitive, capable of detecting 3-NT at nanomolar concentrations in plasma. researchgate.nettheadl.com

Table 2: Validation Parameters for a Simultaneous LC-MS/MS Quantification Method for 3-Nitro-L-tyrosine (3-NT) in Human Plasma nih.govnih.gov
ParameterValue for 3-NT
Limit of Detection (LOD)0.030 ng/mL
Limit of Quantification (LOQ)0.100 ng/mL
Coefficient of Variation (CV)<10%
Accuracy95-105%

Advanced Spectroscopic Methods for Structural and Environmental Probing

Optical spectroscopy provides complementary information to mass spectrometry, offering insights into the local environment of the 3-nitrotyrosine residue and its involvement in molecular interactions.

UV/Vis Absorption Spectroscopy for pH-Dependent Spectroscopic Properties

The UV-visible absorption spectrum of 3-nitrotyrosine is highly sensitive to the local pH and the protonation state of its phenolic hydroxyl group. nih.govnih.gov The pKa of the 3-NT phenolic group is approximately 6.7-7.5, which is significantly lower than that of unmodified tyrosine (pKa ~10). nih.gov This property makes 3-NT a useful intrinsic probe of the electrostatic environment within a protein.

At acidic or neutral pH (below its pKa), the neutral (protonated) form of 3-NT exhibits a prominent absorption band around 355-362 nm. nih.gov Upon deprotonation at basic pH (above its pKa), the spectrum shifts, showing a major absorption band at a longer wavelength, typically around 422-430 nm, characteristic of the ionized phenate form. nih.gov This distinct pH-dependent spectral shift can be used to monitor changes in the local environment of the nitrated residue upon protein binding or conformational changes. For example, a shift from the 430 nm band to the 362 nm band upon binding indicates that the ionized phenate moiety of 3-NT in the free state becomes protonated when bound to its protein partner. nih.govnih.gov

Table 3: pH-Dependent UV/Vis Absorption Maxima for 3-Nitro-L-tyrosine nih.gov
FormpH RangeAbsorption Maximum (λmax)
Neutral (Phenol)Acidic (pH < pKa)~355 nm
Ionized (Phenate)Basic (pH > pKa)~422 nm

Fluorescence Resonance Energy Transfer (FRET) for Investigating Protein-Protein Interactions

3-Nitrotyrosine is an excellent acceptor for Fluorescence Resonance Energy Transfer (FRET) studies because it is essentially non-fluorescent and its absorption spectrum (300-450 nm) significantly overlaps with the fluorescence emission spectra of intrinsic protein fluorophores like tryptophan (Trp) and tyrosine (Tyr). nih.govnih.govresearchgate.net FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm). becker-hickl.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. nih.gov

By strategically incorporating 3-NT into a protein (the acceptor) and using the intrinsic fluorescence of a binding partner's tryptophan residues (the donors), FRET can be used as a "spectroscopic ruler" to measure intermolecular distances and detect protein-protein interactions. nih.govnih.gov Upon binding, the close proximity of the donor Trp residues to the acceptor 3-NT residue leads to quenching of the Trp fluorescence. nih.gov The magnitude of this fluorescence reduction can be used to quantify the binding affinity (Kd) and probe the structural details of the protein-protein interface with high sensitivity, often in the low nanomolar range. nih.govnih.gov The Förster distance (R0), at which FRET efficiency is 50%, for a Trp-to-NT pair can be as large as 26 Å, making this a very effective tool for studying a wide range of biological interactions. nih.gov

Vibrational Spectroscopy Applications (e.g., SERS, IR, VCD) for Monitoring Molecular Changes and Dynamics

Vibrational spectroscopy, which measures the vibrational energy states of molecules, offers a non-destructive way to obtain a detailed chemical "fingerprint" of a sample. nih.gov Techniques such as Surface-Enhanced Raman Spectroscopy (SERS), Infrared (IR) Spectroscopy, and Vibrational Circular Dichroism (VCD) are particularly powerful for studying the subtle changes induced by tyrosine nitration.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive technique that amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, enabling the detection of analytes at very low concentrations. nih.govproquest.com This makes it a promising tool for monitoring protein tyrosine nitration (PTN) in complex biological samples. nih.gov

Researchers have developed label-free SERS methods to identify and monitor PTN. By using sulfate-aggregated silver nanoparticles, the Raman signals of nitrated peptides can be significantly enhanced. nih.gov The distinction between nitrated and non-nitrated peptides can be achieved by comparing SERS bands, particularly in the 330-400 cm⁻¹ region. nih.gov Other useful indicators of nitration include the intensity ratio of two tyrosine marker bands at approximately 825 cm⁻¹ and 870 cm⁻¹, as well as the appearance of a bending vibration from the nitro group. nih.govproquest.com These methods have been successfully applied to the in-situ dynamic monitoring of nitration processes in synthetic peptides, bovine serum albumin (BSA), and even human blood serum samples without extensive pretreatment. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. This technique is sensitive to the chemical composition and structure of molecules. IR Multiple Photon Dissociation (IRMPD) spectroscopy, combined with quantum chemical calculations, has been used to identify diagnostic signatures of 3-nitrotyrosine. manipal.edu Studies have revealed characteristic IR bands for protonated 3-nitrotyrosine at 1329 cm⁻¹ and 1540 cm⁻¹, which are associated with vibrations of the nitro group. manipal.edu A notable difference in the NH/OH stretching region is the absence of the strong ring OH stretching absorption (around 3641 cm⁻¹ for unmodified tyrosine) in 3-nitrotyrosine, due to strong hydrogen bonding between the phenolic hydroxyl and the ortho-nitro group. manipal.edu

Furthermore, advanced techniques like electron-vibration-vibration (EVV) two-dimensional infrared (2DIR) spectroscopy can differentiate between the neutral (protonated) and deprotonated states of 3-nitrotyrosine and can quantify nitration levels in peptide mixtures down to 1%. nih.govacs.org

Vibrational Circular Dichroism (VCD)

TechniqueKey Findings and ApplicationsCharacteristic Spectral Features (cm⁻¹)References
SERS Label-free, in-situ monitoring of protein tyrosine nitration in biological fluids.Distinct bands in the 330-400 region; Intensity ratio changes of Tyr bands (~825 and ~870 ); Bending vibration of the nitro group. nih.govproquest.comnih.gov
IR Identification of nitration and differentiation of protonation states.Nitro group vibrations at 1329 and 1540 ; Absence of ring OH stretch (~3641) due to H-bonding. manipal.edunih.gov
VCD Monitoring secondary structure changes and aggregation propensity of nitrated peptides.Provides 3D structural information; sensitive to conformational changes upon nitration. nih.govproquest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution information about the structure, dynamics, and interactions of proteins in solution. wikipedia.org It can be used to precisely map the effects of post-translational modifications like tyrosine nitration. The introduction of a nitro group to a tyrosine residue alters its local electronic environment, size, and acidity, which can be detected by NMR. nih.govnih.govnih.gov

The nitration of a tyrosine residue causes significant chemical shift perturbations for the remaining protons on the aromatic ring, which can be observed in NMR spectra. scispace.com These shifts confirm the presence and location of the modification. Beyond simple detection, NMR allows for a detailed analysis of the dynamics of the nitrated residue. Studies on nitrated human cytochrome c have shown that the mobility of the nitrotyrosine residue is dependent on its specific location within the protein structure; for instance, a nitrotyrosine at position 48 showed restricted mobility, while one at position 74 was found to be highly mobile. scispace.com This information is critical, as changes in protein dynamics often correlate with alterations in function. In some cases, nitration can interfere with phosphorylation of the same tyrosine residue, effectively acting as a regulation switch, a phenomenon that can be studied using NMR. scispace.com

NucleusTypical Chemical Shift (ppm) for Free 3-Nitro-L-Tyrosine (in Water, pH 7.0)References
Hα (Cα-H) ~3.95 nih.gov
Hβ (Cβ-H) ~3.07, ~3.20 nih.gov
Hδ (Ring C2-H) ~7.92 nih.gov
Hε (Ring C5-H) ~7.42 nih.gov
Hζ (Ring C6-H) ~7.00 nih.gov

Note: Chemical shifts for peptidic forms will vary depending on the local protein environment.

Immunological Detection Methods for Protein Nitration Research

Immunological methods, which utilize the specific binding of antibodies to their target antigens, are widely used for the detection and quantification of 3-nitrotyrosine in biological samples. nih.govresearchgate.net These techniques, including Western blotting, enzyme-linked immunosorbent assay (ELISA), and immunohistochemistry (IHC), offer high sensitivity and are suitable for high-throughput analysis. cellbiolabs.commdpi.com

The development of specific polyclonal and monoclonal antibodies against 3-nitrotyrosine has been fundamental to this research. thermofisher.commerckmillipore.com These antibodies are typically generated by immunizing animals with nitrated proteins, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), that have been treated with nitrating agents like peroxynitrite. rndsystems.comnih.gov

Western Blotting: This technique allows for the detection of nitrated proteins in complex mixtures after separation by molecular weight. It can provide information on which specific proteins within a sample are nitrated. nih.gov

ELISA: ELISA is a plate-based assay that is commonly used for the quantification of total nitrated protein levels in biological fluids like plasma. nih.govmerckmillipore.com Competitive ELISA formats are particularly useful, where the amount of nitrated protein in a sample is determined by its ability to compete with a known nitrated protein standard for antibody binding. nih.gov

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These methods are used to visualize the location of nitrated proteins within tissues and cells, respectively. merckmillipore.comrndsystems.com This provides crucial spatial information, linking nitroxidative stress to specific cell types or subcellular compartments.

While powerful, it is important to note that the affinity of some antibodies can be influenced by the local protein environment surrounding the nitrotyrosine residue, and cross-reactivity with other modifications should be carefully evaluated. rndsystems.comnih.gov

Antibody/CloneTypeImmunogenValidated ApplicationsReferences
Clone 39B6 Mouse MonoclonalNitrotyrosineWB, IHC, ICC/IF, IP, ELISA, FCM stressmarq.com
Clone 306507 Mouse MonoclonalNitrotyrosine-modified KLHWB, ICC rndsystems.com
Cat. No. 06-284 Rabbit PolyclonalNot SpecifiedWB, IHC, ICC, IP merckmillipore.com
Cat. No. ab42789 Rabbit PolyclonalNitrotyrosineELISA, WB, IHC-P, IHC-FoFr abcam.com
Cat. No. A-21285 Rabbit PolyclonalKLH containing nitrated tyrosinesWB, ICC, IHC thermofisher.com

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying tyrosine derivatives. While direct DFT studies on 3-Nitro-o-benzyl-l-tyrosine are limited, extensive calculations have been performed on the resulting 3-nitrotyrosine (B3424624) (Nit) residue, which is the ultimate product in peptide synthesis when using this precursor.

DFT is instrumental in interpreting spectroscopic data. For instance, in the analysis of surface-enhanced Raman scattering (SERS) spectra of peptides containing nitrotyrosine synthesized from its O-benzyl protected form, DFT calculations were crucial for assigning vibrational modes. researchgate.net Studies have found that long-range corrected functionals, such as CAM-B3LYP and ωB97XD, are particularly suitable for modeling the spectroscopic data of such systems. researchgate.net These calculations can accurately predict the vibrational frequencies associated with the nitro group (NO₂) symmetric and asymmetric stretches, which are key identifiers in infrared and Raman spectroscopy.

Furthermore, DFT has been used to elucidate the reaction mechanisms of tyrosine nitration. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. These studies provide a detailed understanding of how nitrating agents like peroxynitrite interact with the tyrosine ring, leading to the formation of 3-nitrotyrosine. The presence of the electron-withdrawing nitro group in this compound significantly influences the electronic properties of the phenolic ring, a feature that can be precisely quantified by DFT.

Below is a table of representative calculated vibrational frequencies for a nitro-aromatic system, illustrating the type of data generated from DFT calculations.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
NO₂ Asymmetric Stretch1550 - 1475Stretching of the N=O bonds out of phase.
NO₂ Symmetric Stretch1360 - 1290Stretching of the N=O bonds in phase.
C-NO₂ Stretch~850Stretching of the bond connecting the nitro group to the aromatic ring.
Aromatic Ring Breathing~1000Symmetric expansion and contraction of the benzene (B151609) ring.
C-H Bending (out-of-plane)900 - 690Bending of the aromatic C-H bonds out of the plane of the ring.

Note: These are typical frequency ranges for nitro-aromatic compounds and are consistent with DFT predictions.

Ab initio (from first principles) methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and less computationally intensive semi-empirical methods, are vital for exploring the conformational space of flexible molecules like this compound. The molecule's multiple rotatable bonds—around the amino acid backbone (phi, psi angles) and the side chain (chi angles), including the benzyl (B1604629) ether linkage—give rise to numerous possible conformations (rotamers).

Conformational analysis aims to identify the low-energy structures that the molecule is most likely to adopt. The bulky O-benzyl group imposes significant steric constraints, heavily influencing the preferred orientation of the side chain. X-ray crystallography studies of related compounds, such as O-benzyl-l-tyrosine N-carboxy anhydride, provide precise experimental data on the solid-state conformation. nih.gov In this structure, the benzyloxy and benzyl rings are nearly coplanar and are inclined to the central oxazolidine (B1195125) ring by approximately 59 degrees. nih.gov Such experimental data serves as an excellent benchmark for validating the accuracy of computational methods.

Theoretical methods can then expand on this by modeling the molecule in different environments, such as in the gas phase or in solution, to understand how intermolecular interactions affect conformational preferences. For instance, studies on oligopeptides of O-benzyl-l-tyrosine have used spectroscopic methods combined with theoretical considerations to determine how factors like solvent polarity and chain length influence the adoption of ordered secondary structures like β-sheets. nih.gov

The table below presents key dihedral angles from the crystal structure of a related O-benzyl-l-tyrosine derivative, which define its three-dimensional shape.

Dihedral AngleValue (°)Description
C3—C4—C5—C698.8Defines the turn from the backbone to the benzyl ring.
C7—C8—O4—C11179.0Shows the extended nature of the benzyl ether linkage.
Ring-Ring Angle0.078Dihedral angle between the benzyloxy and benzyl rings, indicating they are nearly coplanar.

Data derived from the crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride. nih.gov

Molecular Dynamics (MD) Simulations in Peptide and Protein Systems

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like protein folding, conformational changes, and ligand binding.

MD simulations are particularly powerful for studying how the introduction of a 3-nitrotyrosine residue—the product derived from this compound after deprotection and peptide synthesis—affects the structure and stability of peptides and proteins. The addition of the nitro group alters the residue's size, polarity, and hydrogen bonding capabilities. Simulations have shown that nitration can have a destabilizing effect on protein secondary structures, such as α-helices and β-sheets.

By running simulations of both the native and the nitrated peptide, scientists can compare trajectories and quantify changes in structural parameters like root-mean-square deviation (RMSD) and secondary structure content. For example, MD simulations of α-synuclein models, a protein implicated in Parkinson's disease, were used to investigate the effect of tyrosine nitration on its secondary structure. researchgate.net The results suggested that while nitration had a limited direct effect on the secondary structure of the monomer, it could potentially trigger aggregation, a key event in neurodegenerative diseases. researchgate.net

Understanding how a nitrated protein interacts with other biological molecules is crucial for elucidating its function or dysfunction. MD simulations can model the binding of a nitrated peptide to a receptor or an enzyme active site. These simulations reveal the specific atomic interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding process.

The inclusion of explicit solvent (water molecules) is critical for realistic simulations. Water molecules play a key role in mediating interactions and influencing the conformational dynamics of biomolecules. Simulations can reveal how the altered surface properties of a nitrated tyrosine residue affect its interaction with the surrounding water and with binding partners. This provides molecular-level explanations for experimentally observed changes in protein activity or binding affinity upon nitration.

Computational Design and Prediction of Tyrosine-Based Molecules

Computational chemistry is not only for analysis but also for design. The principles learned from studying molecules like 3-nitrotyrosine can be used to design new tyrosine-based molecules with specific properties, such as enzyme inhibitors or fluorescent probes. Computational tools can screen virtual libraries of compounds to predict their binding affinity to a target protein, prioritizing the most promising candidates for synthesis.

Moreover, computational models are being developed to predict which tyrosine residues in a protein are most susceptible to nitration. These predictive tools often use machine learning algorithms trained on datasets of known nitration sites. The models analyze features such as the solvent accessibility of the tyrosine residue, its local electrostatic environment, and the flexibility of the surrounding protein backbone. By accurately predicting nitration sites, researchers can better understand the biological consequences of oxidative stress and identify proteins whose function may be altered in disease states. The use of this compound in synthesis allows experimentalists to validate these predictions by creating peptides with site-specific nitration.

In Silico Screening and Docking for Enzyme Inhibitor Research

In silico screening and molecular docking are fundamental computational techniques in drug discovery and development, utilized to predict the binding affinity and interaction of a ligand with the active site of a target protein. For derivatives of tyrosine, these methods are frequently employed to explore their potential as inhibitors of key enzymes such as tyrosinase and various tyrosine kinases.

Molecular docking simulations predict the preferred orientation of a molecule when bound to a target, forming a stable complex. This information is crucial for understanding the potential inhibitory mechanism. For instance, studies on novel nitrophenylpiperazine and other tyrosine-mimicking derivatives have successfully used molecular docking to elucidate their binding modes within the tyrosinase active site. nih.govnih.gov These studies often reveal key interactions, such as those with copper ions in the active site of tyrosinase, that are critical for inhibition. nih.govplos.org

The process involves preparing a 3D structure of the ligand (e.g., this compound) and the target enzyme, often obtained from protein data banks. The docking software then calculates the most stable binding poses and assigns a scoring function to estimate the binding affinity.

Table 1: Key Interactions in Enzyme Inhibition Identified by Docking Studies for Tyrosine Analogs

Interacting Residue/Ion Type of Interaction Importance in Inhibition Reference
Copper Ions (Cu²⁺) Chelation/Coordination Essential for catalysis; blocking access inhibits enzyme function. plos.org
Histidine (His) Hydrogen Bonding, π-π Stacking Stabilizes the ligand in the active site. nih.gov
Methionine (Met) Hydrophobic Interaction Contributes to the stability of the ligand-enzyme complex. nih.gov

While direct docking studies on this compound are not extensively documented in the reviewed literature, the principles derived from research on analogous compounds are applicable. The bulky o-benzyl group and the electron-withdrawing nitro group would significantly influence the molecule's steric and electronic profile, which in turn would dictate its binding orientation and affinity within an enzyme's active site. Computational models can predict how these specific modifications might enhance or hinder inhibitory activity compared to simpler tyrosine derivatives. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties and Chemical Shifts

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a valuable tool for predicting the spectroscopic properties of molecules, including NMR (Nuclear Magnetic Resonance) chemical shifts and UV-Vis absorption spectra. semanticscholar.orgtandfonline.comnih.gov These predictions are vital for interpreting experimental data and confirming molecular structures.

The prediction of NMR chemical shifts is a particularly powerful application of computational chemistry. nih.govsemanticscholar.org By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data aids in the assignment of signals to specific atoms, which can be a challenging task for complex molecules. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of environmental factors, such as solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io

Table 2: Example of DFT Application in Predicting Molecular Properties of a Nitro-Aromatic Compound

Property Computational Method Predicted Value Experimental Value Reference
Vibrational Frequencies (FT-IR) DFT/B3LYP Wavenumber (cm⁻¹) Wavenumber (cm⁻¹) nih.gov
Electronic Transitions (UV-Vis) TD-DFT Wavelength (nm) Wavelength (nm) tandfonline.comnih.gov
HOMO-LUMO Energy Gap DFT/B3LYP Energy (eV) N/A (Theoretical Concept) nih.gov

This table is illustrative of the application of DFT to related compounds, as specific predictive studies for this compound are not widely available. The values would be specific to the molecule under study.

Furthermore, computational tools have been developed to predict post-translational modification sites on proteins, such as nitrotyrosine sites. mdpi.comnih.gov These predictors use machine learning algorithms trained on sequence and evolutionary information to identify tyrosine residues that are likely to undergo nitration, demonstrating another facet of the in silico analysis of nitrated tyrosine species.

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies with Enhanced Orthogonality

In the realm of solid-phase peptide synthesis (SPPS), the success of constructing complex peptides hinges on the careful selection of protecting groups that can be removed under specific conditions without affecting others. nih.gov This principle, known as orthogonality, ensures the precise and sequential assembly of amino acid residues. nih.gov The standard protection schemes, such as the tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies, form the bedrock of peptide synthesis. nih.gov However, the synthesis of intricate peptides often necessitates an expanded toolbox of protecting groups with distinct removal mechanisms. nih.govbezwadabiomedical.com

The benzyl group on the phenolic hydroxyl of 3-Nitro-o-benzyl-L-tyrosine serves as a critical protecting group. Research has shown that the Fmoc-Nit(Bn)-OH synthon is a valuable building block for introducing 3-nitrotyrosine (B3424624) residues into peptides using the Fmoc/tBu strategy. nih.govacs.org A key finding is that the benzyl group attached to the nitrotyrosine residue is significantly more labile to acid than when attached to a standard tyrosine residue. nih.gov The cleavage of the benzyl group from Fmoc-Nit(Bn)-OH is remarkably rapid in the presence of approximately 80% trifluoroacetic acid (TFA). nih.gov This deprotection proceeds via a pseudo-first-order mechanism and is over 2,000,000 times faster than the cleavage of the benzyl group from Tyrosine(Bn). nih.gov

This enhanced lability presents both opportunities and challenges. While it allows for milder deprotection conditions, it also necessitates the development of new protecting group strategies with even greater orthogonality to prevent premature deprotection during synthesis. bezwadabiomedical.com Future research is directed towards designing novel protecting groups for the nitrotyrosine side chain that are stable to a wider range of reagents but can be cleaved under highly specific, mild conditions. This includes exploring groups removable by enzymatic action, light (photolabile groups), or specific metal catalysts, thereby expanding the orthogonal set available to peptide chemists.

Protecting Group StrategyTemporary Group (α-amino)Permanent Group (Side-chain)Cleavage Condition (Temporary)Cleavage Condition (Permanent)Orthogonality Principle
Fmoc/tBu Fmoct-Butyl based20% Piperidine (B6355638) in DMFHigh % TFACleavage based on different mechanisms (base vs. acid)
pNZ/tBu p-Nitrobenzyloxycarbonyl (pNZ)t-Butyl basedNeutral conditions (e.g., SnCl2/HCl)High % TFApNZ is orthogonal to Boc, Fmoc, and Alloc groups
Dde/ivDde FmocDde or ivDde on primary amines20% Piperidine in DMF2% Hydrazine in DMFStable to piperidine and TFA, cleaved by hydrazine

This table illustrates the concept of orthogonal protection in peptide synthesis, providing context for the development of new strategies for complex molecules like this compound.

Integration with Advanced Bioorthogonal Chemistry and Click Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org "Click chemistry" further refines this concept, describing reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. researchgate.net These powerful tools have revolutionized the study of biomolecules in their natural environment. acs.org

The integration of this compound and its derivatives into bioorthogonal and click chemistry workflows is a promising area of research. The unique functionalities of this compound—the nitro group and the protected phenol—offer potential handles for novel conjugation strategies. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was a foundational click reaction, concerns over copper toxicity in living systems spurred the development of copper-free alternatives like the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgresearchgate.net

Future research may focus on modifying the 3-nitrotyrosine scaffold to incorporate functionalities compatible with these advanced reactions. For instance, the nitro group could potentially be reduced to an amine, which can then be functionalized with an azide (B81097) or a strained alkyne to participate in SPAAC reactions. Another avenue involves the "tyrosine-click reaction," which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) for the chemoselective modification of tyrosine residues under mild aqueous conditions. chemrxiv.org Investigating the reactivity of the protected and deprotected forms of 3-nitrotyrosine with PTAD derivatives could lead to novel methods for site-specifically labeling proteins and peptides.

Click Reaction TypeReactantsKey FeaturesSuitability for Biological Systems
CuAAC Azide + Terminal AlkyneCopper(I) catalyzed, high yield, forms 1,4-disubstituted triazole. researchgate.netLimited by copper toxicity. researchgate.net
SPAAC Azide + Strained CyclooctyneCopper-free, driven by ring strain release. acs.orgHighly suitable for use in living systems. acs.org
IEDDA Tetrazine + Strained Alkene (e.g., trans-cyclooctene)Inverse electron-demand Diels-Alder reaction, exceptionally fast kinetics. researchgate.netWidely used for in vivo applications. rsc.org
Tyrosine-Click Tyrosine + PTADChemoselective reaction with tyrosine residues under mild aqueous conditions. chemrxiv.orgDemonstrated for modifying peptides and proteins. chemrxiv.org

This table summarizes key bioorthogonal click reactions, highlighting the potential avenues for integrating derivatives of this compound.

Innovations in Spectroscopic Probes and Imaging Techniques for Research

Non-canonical amino acids are increasingly used as spectroscopic probes to investigate protein structure, function, and interactions. wikipedia.org 3-Nitrotyrosine (NT), the core of the title compound, possesses unique spectroscopic properties that make it a powerful tool for such studies. publish.csiro.au The presence of the electron-withdrawing nitro group makes the phenolic proton of NT significantly more acidic (pKa ≈ 6.8) compared to tyrosine. publish.csiro.au Its absorption spectrum is strongly pH-dependent, and it is essentially non-fluorescent. publish.csiro.au

These properties make 3-nitrotyrosine an excellent fluorescence resonance energy transfer (FRET) acceptor. publish.csiro.au It absorbs light in the wavelength range where tryptophan and tyrosine residues emit fluorescence (300-450 nm), allowing researchers to study protein-protein interactions with high sensitivity. publish.csiro.au By incorporating 3-nitrotyrosine at a specific site in a peptide or protein, the binding to another protein containing tryptophan can be monitored by the quenching of the tryptophan fluorescence. wikipedia.orgpublish.csiro.au This approach has been used to determine binding affinities (Kd values) and to probe structural features at the ligand-protein interface. publish.csiro.au

Future directions in this area involve the development of more sophisticated probes based on the 3-nitrotyrosine scaffold. This includes synthesizing derivatives that are sensitive to specific microenvironments, such as local polarity or the presence of specific ions. Furthermore, nitroaromatic compounds are being explored as fluorescent probes for imaging hypoxic (low-oxygen) regions in tumors. nih.gov These probes can be activated under low-oxygen conditions, leading to a change in their fluorescence and enabling non-invasive visualization. nih.gov Developing derivatives of this compound for such applications could provide valuable tools for cancer diagnosis and for monitoring therapeutic responses. nih.gov

Spectroscopic TechniqueRole of 3-NitrotyrosineInformation ObtainedReference Application
UV/Vis Absorption Spectroscopy pH-dependent chromophorepKa of the local environment, binding events. publish.csiro.auMonitoring hirudin-thrombin binding. publish.csiro.au
Fluorescence Resonance Energy Transfer (FRET) Energy acceptor (quencher)Intermolecular distances, binding kinetics, dissociation constants (Kd). publish.csiro.auInvestigating peptide orientation in SH3 domain complexes. wikipedia.org
Circular Dichroism (CD) Chiral probeLocal secondary structure and conformational changes upon binding. publish.csiro.auCharacterizing the structure of hirudin analogs. publish.csiro.au
Hypoxia Imaging Potential fluorescent probe precursorVisualization of low-oxygen regions in tissues. nih.govDevelopment of probes for tumor imaging. nih.gov

This table outlines the application of 3-nitrotyrosine as a spectroscopic probe in various research techniques.

Advancements in Computational Tools for Predictive Molecular Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research, accelerating the design and discovery of new molecules. chemrxiv.orgresearchgate.net Methodologies such as molecular docking, de novo design, virtual screening, and molecular dynamics simulations provide atomic-level insights into molecular interactions and properties. chemrxiv.orgresearchgate.net These computational approaches are poised to play a significant role in designing novel derivatives of this compound with tailored functionalities.

For instance, virtual screening can be employed to search large compound libraries for molecules that could interact with a specific binding site on a target protein, guiding the design of new inhibitors or probes. researchgate.net De novo design algorithms can generate entirely new molecular structures with desired chemical characteristics, providing innovative ideas for derivatives. chemrxiv.org

Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of 3-nitrotyrosine derivatives with their biological activity or spectroscopic properties. Furthermore, quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of novel probes, aiding in the interpretation of experimental data, as has been done for peptides containing 3-nitrotyrosine. acs.org These computational tools enhance the rational design process, allowing researchers to prioritize synthetic targets and reduce the time and cost associated with experimental work. chemrxiv.org

Computational MethodApplication in Molecular DesignRelevance to this compound
Molecular Docking Predicts the binding mode and affinity of a small molecule to a target receptor. chemrxiv.orgDesigning derivatives as specific enzyme inhibitors or protein-protein interaction modulators.
Virtual Screening Screens large libraries of compounds to identify potential hits for a specific target. researchgate.netDiscovering new scaffolds that can be combined with the 3-nitrotyrosine moiety.
De Novo Design Generates novel molecular structures with desired properties. chemrxiv.orgCreating innovative spectroscopic probes or materials building blocks.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to study conformational changes.Understanding how the incorporation of a 3-nitrotyrosine derivative affects peptide or protein structure and flexibility.
Density Functional Theory (DFT) Calculates the electronic structure of molecules to predict properties like reactivity and spectra. acs.orgPredicting the absorption and emission spectra of new fluorescent probes; interpreting Raman and CD spectra. acs.org

This table describes how advanced computational tools can be applied to the predictive design of this compound derivatives.

Exploration of this compound Derivatives in Materials Science Research

The field of materials science is increasingly turning to biological building blocks like amino acids to create novel functional materials. acs.orgpublish.csiro.au Amino acids offer inherent chirality, biocompatibility, and a high degree of chemical functionality that can be harnessed to construct advanced polymers, hydrogels, and self-assembling systems. nih.govpublish.csiro.au Tyrosine, in particular, is a valuable component due to its aromatic side chain, which can participate in π-π stacking interactions, and its phenolic hydroxyl group, which can form hydrogen bonds and be chemically modified.

Derivatives of this compound represent an untapped resource for materials science. The introduction of the nitro group modifies the electronic properties and hydrogen-bonding capabilities of the tyrosine side chain, potentially leading to materials with unique self-assembly behaviors and functionalities. Peptides rich in tyrosine have been shown to self-assemble into various nanostructures, including nanosheets, fibers, and hydrogels. chemrxiv.org The assembly process is often driven by a combination of hydrogen bonding and π-π stacking.

Future research could focus on synthesizing peptides and polymers incorporating 3-nitrotyrosine to explore how this modification influences material properties. For example, the altered electronic nature of the aromatic ring could be used to tune the charge transport properties of self-assembled peptide materials for applications in bio-optoelectronics. rsc.org Furthermore, the nitro group provides a handle for further chemical modification, allowing for the creation of "smart" materials that respond to specific stimuli. The incorporation of functionalized amino acids into synthetic absorbable polymers is a key strategy for developing materials for controlled drug delivery and regenerative medicine. bezwadabiomedical.com By exploring the unique properties conferred by the 3-nitrotyrosine residue, researchers can aim to design a new generation of functional biomaterials with tailored structural, mechanical, and biological characteristics. acs.org

Q & A

Q. What are the key physicochemical properties of 3-Nitro-o-benzyl-L-tyrosine that influence its handling and stability in experimental settings?

  • Answer: The compound’s molecular formula (C₉H₉N₂O₅), molecular weight (225.18 g/mol), and structural features (e.g., nitro and benzyl groups) significantly impact its solubility and stability. It is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis of the nitro group . Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for confirming the integrity of the nitro and benzyl substituents during storage .

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Answer: Synthesis typically involves nitration of o-benzyl-L-tyrosine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Protecting the amino group with tert-butoxycarbonyl (Boc) or benzoyl groups prior to nitration enhances regioselectivity . Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of HNO₃) and monitoring progress via thin-layer chromatography (TLC). Post-synthesis purification via reverse-phase HPLC with a C18 column ensures high purity (>95%) .

Advanced Research Questions

Q. How can researchers address discrepancies in quantification data when using LC-MS/MS for this compound in complex biological matrices?

  • Answer: Discrepancies often arise from matrix effects (e.g., ion suppression) or incomplete extraction. To mitigate this:
  • Use isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to normalize recovery rates .
  • Optimize solid-phase extraction (SPE) protocols with mixed-mode sorbents (e.g., Oasis MCX) to improve selectivity.
  • Validate methods using spike-and-recovery experiments in representative matrices (e.g., plasma or tissue homogenates) .

Q. What strategies can be employed to characterize the interaction of this compound with enzymes involved in tyrosine metabolism, and how can conflicting kinetic data be resolved?

  • Answer: Enzyme kinetics studies using tyrosine hydroxylase or monooxygenases require:
  • Pre-incubating the enzyme with the compound to assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
  • Cross-validating results with orthogonal techniques like surface plasmon resonance (SPR) to measure binding affinities .
  • Resolving conflicting data by comparing with non-nitrated analogs (e.g., o-benzyl-L-tyrosine) to isolate the nitro group’s effects .

Q. How does the introduction of the o-benzyl group affect the electrochemical behavior of 3-Nitro-L-tyrosine in biosensor applications?

  • Answer: The o-benzyl group increases steric hindrance, reducing electron transfer rates at electrode surfaces. Cyclic voltammetry (CV) reveals a shifted oxidation peak (-0.15 V vs. Ag/AgCl) compared to unmodified 3-Nitro-L-tyrosine. To enhance biosensor sensitivity:
  • Use nanostructured electrodes (e.g., graphene or gold nanoparticles) to amplify signals.
  • Functionalize electrodes with molecularly imprinted polymers (MIPs) for selective recognition .

Methodological Considerations

  • Data Contradiction Analysis: Conflicting results in enzyme inhibition studies may arise from assay conditions (e.g., pH, cofactors). Replicate experiments under standardized conditions and employ statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
  • Advanced Characterization: For structural elucidation, combine high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., HSQC, HMBC) to resolve ambiguities in nitro and benzyl group positioning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.